molecular formula C15H22N2O2 B2937744 [(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid CAS No. 1353965-15-7

[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid

Cat. No.: B2937744
CAS No.: 1353965-15-7
M. Wt: 262.353
InChI Key: KLKISZADWOFJCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid is a complex organic compound that features a pyrrolidine ring, a benzyl group, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method involves the reaction of benzylamine with a suitable aldehyde to form an imine, which is then reduced to yield the pyrrolidine ring. The resulting intermediate is then reacted with chloroacetic acid under basic conditions to introduce the amino acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine positions, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of [(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and prolinol share structural similarities.

    Benzylamine derivatives: Compounds with benzylamine moieties, such as benzylpiperidine.

Uniqueness

[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid is unique due to its combination of a pyrrolidine ring and an amino acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(1-benzylpyrrolidin-3-yl)methyl-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-16(12-15(18)19)9-14-7-8-17(11-14)10-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKISZADWOFJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(C1)CC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.